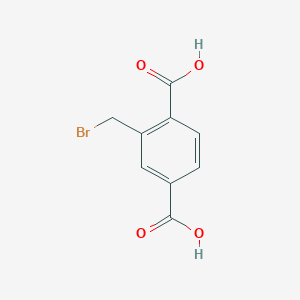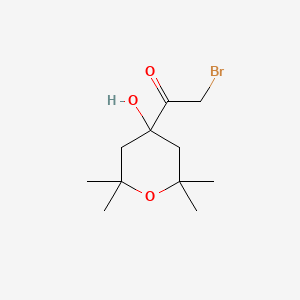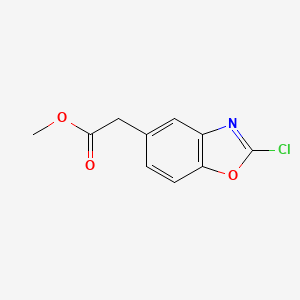
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrrole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
The synthesis of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of appropriate thiazole and pyrrole precursors under specific conditions. One common method involves the use of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrrole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can be compared to other similar compounds, such as:
Thiazole derivatives: These include compounds like sulfathiazole and ritonavir, which have antimicrobial and antiretroviral activities, respectively.
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and its derivatives are known for their biological activities and are used in various medicinal applications.
The uniqueness of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid lies in its combined thiazole and pyrrole structure, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
3-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-7(12-8(5)10(13)14)9-6(2)11-4-15-9/h3-4,12H,1-2H3,(H,13,14) |
Clave InChI |
HDIIXHZMDCBDBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=C(N=CS2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)


![11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)

![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)

